REACTION_CXSMILES
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[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:20])[CH:9]=[CH:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:12]=1[CH:13]=[CH:14][NH:15]2>CO>[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:20])[CH2:9][CH2:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:12]=1[CH:13]=[CH:14][NH:15]2
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was hydrogenated in the presence of palladized activated charcoal at room temperature until absorption
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Type
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FILTRATION
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Details
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was then filtered
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Type
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CUSTOM
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Details
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The filtrate was evaporated to dryness
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Type
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CUSTOM
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Details
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the residue was chromatographed over silica
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Type
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WASH
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Details
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Elution with a 6-3-1 cyclohexane-dichloromethane-triethylamine mixture
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Name
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|
Type
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product
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Smiles
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OC1=C(C=CC=C1)C(CCC1=C2C=CNC2=CC=C1)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 143 mg | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |